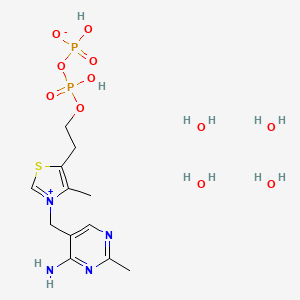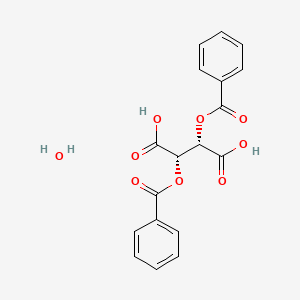
クロルプロマジン-d6塩酸塩
概要
説明
クロルプロマジン (D6 塩酸塩) は、クロルプロマジン塩酸塩の重水素化された形態であり、主に統合失調症などの精神病性障害の治療に使用される典型的な抗精神病薬です。 双極性障害、小児の重度の行動問題、吐き気や嘔吐、手術前の不安、難治性のしゃっくりなどの治療にも使用されます 。 クロルプロマジンは1950年に開発され、精神医学の歴史における偉大な進歩の1つと考えられています .
科学的研究の応用
Chlorpromazine (D6 hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of chlorpromazine by GC- or LC-MS.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of fast-dissolving tablet formulations and sustained-release tablets
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Chlorpromazine-d6 Hydrochloride interacts with various enzymes and proteins. It is an antagonist of dopamine D2, D3, and D4 receptors, as well as the serotonin (5-HT) receptor subtype 5-HT2A . It also antagonizes histamine H1, alpha1A-, alpha2B-, and alpha2C-adrenergic, and M3 muscarinic acetylcholine receptors . These interactions influence various biochemical reactions, altering neurotransmitter signaling pathways.
Cellular Effects
Chlorpromazine-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the viability of certain cell lines , potentially due to its impact on cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of Chlorpromazine-d6 Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by blocking dopamine and serotonin receptors, thereby inhibiting the signaling pathways associated with these neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorpromazine-d6 Hydrochloride can change over time. It has been observed that Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of Chlorpromazine-d6 Hydrochloride vary with different dosages in animal models . For instance, in horses, Chlorpromazine is often used as a calming agent, with oral suspensions and solutions being the preferred form of dosage . The effects can vary depending on the dosage, with higher doses potentially leading to adverse effects .
Metabolic Pathways
Chlorpromazine-d6 Hydrochloride is involved in various metabolic pathways. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation .
Subcellular Localization
It has been suggested that Chlorpromazine may perturb the subcellular localization of certain mutated receptor tyrosine kinases, thereby blocking their signaling .
準備方法
合成経路と反応条件
クロルプロマジン (D6 塩酸塩) の合成には、クロルプロマジンの重水素化が含まれます。 クロルプロマジンの一般的な合成経路には、特定の条件下での2-クロロフェノチアジンとN,N-ジメチル-3-クロロプロピルアミンの反応が含まれます 。 重水素化プロセスには、水素原子の重水素による置換が含まれ、これは触媒交換や重水素化試薬との化学反応などのさまざまな方法によって達成できます .
工業生産方法
クロルプロマジン (D6 塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終製品の一貫した品質が保証されます。 生産プロセスは、医薬品規格を満たすために厳しく規制されています .
化学反応の分析
反応の種類
クロルプロマジン (D6 塩酸塩) は、酸化、還元、置換反応などのさまざまな化学反応を受けます .
一般的な試薬と条件
酸化: クロルプロマジンは、酸性媒体中でセリウム (IV) などの試薬を使用して酸化できます.
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: 置換反応には、官能基の置換が含まれ、多くの場合、ハロゲン化剤または求核剤を使用します。
主な生成物
これらの反応から生成される主な生成物には、クロルプロマジンスルホキシド(酸化から)と、使用された試薬に応じてさまざまな置換誘導体があります .
科学研究への応用
クロルプロマジン (D6 塩酸塩) は、幅広い科学研究への応用があります。
類似化合物との比較
クロルプロマジン (D6 塩酸塩) は、レボメプロマジンやプロメタジンなどの他のフェノチアジン誘導体と比較されます 。 これらの化合物はすべて類似の核構造を共有していますが、クロルプロマジンは、より広範な受容体拮抗作用プロファイルと、最初の抗精神病薬としての歴史的意義において独自です 。他の類似した化合物には以下が含まれます。
レボメプロマジン: 主に鎮静作用と制吐作用のために使用されます。
プロメタジン: 一般的に抗ヒスタミン薬と制吐薬として使用されます.
クロルプロマジンの受容体拮抗作用のユニークな組み合わせと精神医学における先駆的な役割は、臨床および研究設定の両方で重要な化合物となっています .
特性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746836 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-46-4 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)







